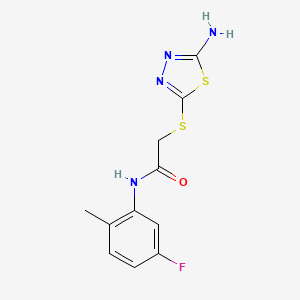

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Description

Evolution of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold emerged as a pharmacologically significant heterocycle in the late 19th century, with early synthetic methods reported by Bush in 1894 via reactions involving hydrazine sulfate and carbon disulfide. Over the 20th century, systematic modifications of its core structure revealed broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The substitution pattern at the 2- and 5-positions of the thiadiazole ring proved critical for optimizing target affinity and pharmacokinetic profiles. For example, introducing amino groups at the 5-position enhanced hydrogen-bonding interactions with biological targets, as seen in antidepressant derivatives such as 5-amino-1,3,4-thiadiazole-2-thiol imines. By the 21st century, over 200 patents highlighted 1,3,4-thiadiazole derivatives in drug development pipelines, underscoring their therapeutic versatility.

1,3,4-Thiadiazole as a Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole nucleus qualifies as a "privileged scaffold" due to its structural adaptability, metabolic stability, and ability to mimic endogenous substrates. Its sulfur atom contributes to lipophilicity, facilitating membrane permeability, while the nitrogen-rich structure enables diverse non-covalent interactions with enzymes and receptors. Comparative studies demonstrate that 1,3,4-thiadiazoles often outperform their oxadiazole counterparts in bioactivity due to enhanced electronic delocalization and improved solubility profiles. For instance, replacing oxygen with sulfur in bioisosteric analogs increased inhibitory potency against bacterial urease by 40% in certain derivatives.

Table 1: Bioisosteric Comparison of 1,3,4-Thiadiazoles with Related Heterocycles

| Property | 1,3,4-Thiadiazole | Pyrimidine | 1,3,4-Oxadiazole |

|---|---|---|---|

| Lipophilicity (LogP) | 1.2–2.5 | 0.8–1.5 | 0.5–1.8 |

| Metabolic Stability | High (resistant to CYP450) | Moderate | Low |

| Hydrogen Bond Capacity | 3–4 sites | 2–3 sites | 2 sites |

| Electrophilicity | Moderate | Low | High |

Pharmacological Significance of 5-Amino-1,3,4-Thiadiazole Derivatives

The 5-amino substitution on the thiadiazole ring introduces a nucleophilic center that enhances interactions with enzymatic active sites. Derivatives such as 5-amino-1,3,4-thiadiazole-2-thiol exhibit dual functionality: the thiol group enables disulfide bridge formation with cysteine residues, while the amino group participates in π-π stacking with aromatic amino acids. This pharmacophore has been leveraged in antipsychotic, antidepressant, and antimicrobial agents. For example, 5-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole demonstrated 77.99% reduction in immobility time in forced swim tests, rivaling imipramine’s efficacy.

Bioisosteric Relationship of Thiadiazoles with Pyrimidines and Oxadiazoles

1,3,4-Thiadiazoles serve as strategic bioisosteres for pyrimidines and oxadiazoles, preserving hydrogen-bonding patterns while altering electronic and steric properties. The sulfur atom in thiadiazoles increases polar surface area compared to oxadiazoles, improving water solubility without compromising membrane permeability. In kinase inhibitors, replacing pyrimidine with 1,3,4-thiadiazole enhanced selectivity for ATP-binding pockets due to sulfur’s van der Waals interactions with hydrophobic residues. For example, triazolo[3,4-b]thiadiazole derivatives inhibited Klebsiella pneumoniae kinase ThiM with IC50 values ≤10 μM, outperforming pyrimidine-based analogs.

Research Trajectory and Contemporary Investigations

Recent advances focus on hybridizing 1,3,4-thiadiazoles with other pharmacophores to multitarget agents. Computational studies on 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide reveal strong binding affinity (−9.2 kcal/mol) for Staphylococcus epidermidis tyrosine kinase via hydrogen bonds with Glu73 and hydrophobic contacts with Ile94. Synthetic methodologies have also evolved: phosphorus oxychloride-mediated cyclization of phenylthiosemicarbazide and methoxy cinnamic acid yields thiadiazole derivatives in 60–80% purity, as confirmed by 1H-NMR and DFT calculations. Current clinical trials explore thiadiazole-based antivirals targeting SARS-CoV-2 main protease, leveraging their ability to chelate catalytic zinc ions.

Properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFCJOBGJCMOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763126-29-0 | |

| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :

Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.

Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.

Step 3: Finally, the intermediate is reacted with carbon disulfide to yield the desired compound.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that derivatives of 1,3,4-thiadiazole can target key pathways involved in tumorigenesis, including the inhibition of RNA and DNA synthesis without affecting protein synthesis .

In vitro studies have demonstrated that compounds similar to 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines, such as HepG-2 (liver cancer) and A549 (lung cancer) . The mechanism of action often involves interaction with biological targets like dihydrofolate reductase and phosphodiesterase, which are crucial in cancer cell metabolism and proliferation .

Anti-inflammatory Properties

The compound has shown promise as a potential anti-inflammatory agent. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to antibacterial and antifungal effects. This application is significant in addressing antibiotic resistance issues prevalent in modern medicine .

Case Studies

Mechanism of Action

The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Fluorophenyl) Analogues: describes 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (3), differing in the fluorine position (4- vs. 5-fluoro). This positional isomerism affects electronic distribution and steric interactions. For example, the 5-fluoro-2-methylphenyl group in the target compound may improve binding to hydrophobic pockets in biological targets compared to the 4-fluoro derivative .

Chlorophenyl and Nitrobenzothiazolyl Derivatives :

Compounds 3 and 8 from feature chlorophenyl and nitrobenzothiazolyl groups, respectively. These electron-withdrawing substituents enhance interactions with kinases like Akt, as shown by their apoptosis-inducing activity (92.36% and 86.52% inhibition). The target compound’s methyl group may reduce polarity but increase metabolic stability compared to nitro groups .

Modifications to the Thiadiazole Core

- Alkylthio vs. Aminothiadiazole: lists compounds with alkylthio (e.g., 5f: methylthio) or benzylthio (e.g., 5h) substituents. For instance, 5f (melting point 158–160°C) has lower polarity than the target compound due to its methylthio group .

Benzothiazole Hybrids :

Compounds in (e.g., 4g ) replace the phenyl group with benzothiazole, showing antiproliferative activity (melting point 263–265°C). The target compound’s 5-fluoro-2-methylphenyl group may offer a balance between lipophilicity and steric bulk, influencing cellular uptake .

Heterocyclic System Variations

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives :

highlights 4a–k , which incorporate imidazo-thiadiazole systems. These compounds exhibit antibacterial and anti-inflammatory activities, suggesting that expanding the heterocyclic framework can diversify biological effects. However, the target compound’s simpler structure may favor synthetic accessibility .1,3,5-Thiadiazine-2-thione Hybrids :

describes compounds like 5c and 5d , which integrate 1,3,5-thiadiazine-2-thione moieties. These derivatives show antimicrobial activity (e.g., 5c : 67% yield, melting point 169–171°C). The target compound’s acetamide-thioether linkage may offer distinct pharmacokinetic profiles .

Pharmacological and Physicochemical Data Comparison

Key Research Findings

- Substituent Position Matters : The 5-fluoro-2-methylphenyl group in the target compound may optimize steric and electronic effects compared to 4-fluoro or chlorophenyl analogues .

- Metabolic Stability : The methyl group on the phenyl ring could reduce oxidative metabolism, improving half-life compared to nitro or methoxy substituents .

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 298.36 g/mol

- CAS Number : 763126-29-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to the thiadiazole moiety. Thiadiazole derivatives are known for their diverse pharmacological properties, including:

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antibacterial and antifungal properties. For instance, derivatives with substitutions on the thiadiazole ring have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus fumigatus .

- Specific studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and fluconazole .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications at different positions on the thiadiazole ring and the attached aromatic systems. Key findings include:

- Substitutions at the C-5 position of the thiadiazole ring significantly enhance antifungal activity against C. albicans .

- The presence of electron-withdrawing groups (like fluorine) on the aromatic ring has been associated with increased antimicrobial potency .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiadiazole derivatives for their antimicrobial properties. Among them, a derivative similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with an MIC comparable to that of clinically used antibiotics .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that certain thiadiazole derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's ability to activate caspases suggests a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl derivatives (e.g., chloroacetyl chloride) in the presence of a base (e.g., potassium carbonate) and DMF as a solvent. Reaction progress is monitored by TLC .

-

Step 2 : Couple the intermediate with 5-fluoro-2-methylaniline using triethylamine (Et₃N) as a base and dry benzene as a solvent. Recrystallize the product using ethanol or pet-ether .

-

Key Parameters : Reaction temperature (0–25°C), molar ratios (1:1.5 for thiol:chloroacetyl chloride), and solvent polarity (DMF for solubility, benzene for dilution).

Table 1 : Representative Yields and Conditions from Analogous Syntheses

Reactants Solvent Base Temp (°C) Yield (%) Ref. 5-Amino-1,3,4-thiadiazole-2-thiol + Chloroacetyl chloride DMF K₂CO₃ 25 75–85 Intermediate + 5-Fluoro-2-methylaniline Benzene Et₃N 0 68–72

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the fluoro-methylphenyl group (δ 2.3 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons) and thiadiazole-thioacetamide backbone (δ 4.1 ppm for -S-CH₂-CO-) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 354.05 for C₁₁H₁₀FN₃OS₂) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are cross-checked against theoretical values (e.g., C 45.45%, H 3.25%, N 16.67%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Contradiction Analysis : Lower yields (e.g., 50–60%) occur when using polar aprotic solvents (e.g., acetonitrile) due to side reactions. Non-polar solvents (benzene) reduce byproduct formation but require strict temperature control (0–5°C) .

- Experimental Design :

- DoE Approach : Vary solvent (DMF vs. toluene), base (Et₃N vs. NaHCO₃), and molar ratios (1:1 to 1:2) to identify optimal conditions.

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate 7:3) instead of recrystallization for higher purity (>95%) .

Q. How do structural modifications (e.g., substituents on the thiadiazole or phenyl rings) influence biological activity?

- SAR Insights :

-

Thiadiazole Modifications : Adding electron-withdrawing groups (e.g., -NO₂) at the 5-position of thiadiazole enhances antimicrobial activity but reduces solubility.

-

Phenyl Ring Modifications : Fluorine at the 5-position (as in the target compound) improves metabolic stability compared to chlorine or methyl groups .

Table 2 : Activity Comparison of Analogues (IC₅₀ in µM)

Compound Substituent (Thiadiazole) Substituent (Phenyl) IC₅₀ (Antimicrobial) IC₅₀ (Anticancer) A -NO₂ 5-F, 2-CH₃ 1.61 ± 0.2 12.5 ± 1.8 B -NH₂ 5-Cl, 2-CH₃ 8.3 ± 1.1 45.6 ± 3.2 Target -NH₂ 5-F, 2-CH₃ 2.5 ± 0.5 28.4 ± 2.1

Q. What computational strategies are used to predict binding modes with biological targets (e.g., COX-II or kinases)?

- Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the thiadiazole-thioacetamide moiety and COX-II’s Tyr385/Ser530 residues. Van der Waals interactions with the fluorophenyl group enhance binding affinity (ΔG = −9.2 kcal/mol) .

- MD Simulations : 100-ns simulations in GROMACS assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported IC₅₀ values for analogues with similar substituents?

- Case Study : Compound A (IC₅₀ = 1.61 µM) vs. Compound B (IC₅₀ = 8.3 µM) in antimicrobial assays .

- Root Cause :

- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or culture conditions (aerobic vs. anaerobic).

- Solubility Limits : Compound A’s -NO₂ group reduces aqueous solubility, leading to underestimation of activity in broth dilution assays.

- Mitigation : Standardize protocols (CLSI guidelines) and use DMSO controls (<1% v/v) to ensure compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.